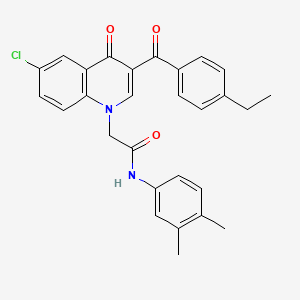
2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN2O3 and its molecular weight is 472.97. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research has shown interest in the structural aspects and properties of related amide-containing isoquinoline derivatives. These compounds have demonstrated unique behaviors in forming gels and crystalline structures upon treatment with different acids, and their host-guest complexes exhibit enhanced fluorescence emissions, which could be pivotal in developing advanced materials and sensors (Karmakar et al., 2007).
Antimicrobial and Antitumor Activities
Several studies have synthesized and evaluated the antimicrobial and antitumor activities of quinazolinone and its analogues. These compounds have shown promising results as potential antimicrobial and anticancer agents. For instance, novel quinazolines have been identified as potent antimicrobial agents against various bacterial and fungal strains (Desai et al., 2007), and a series of 3-benzyl-substituted-4(3H)-quinazolinones have displayed significant broad-spectrum antitumor activity (Al-Suwaidan et al., 2016).
Analgesic and Anti-Inflammatory Activities
The synthesis of novel quinazolinyl acetamides has been explored for their analgesic and anti-inflammatory activities. These compounds, like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, have shown potent analgesic and anti-inflammatory effects, indicating their potential for developing new pain management and anti-inflammatory drugs (Alagarsamy et al., 2015).
Antibacterial Agents
Research into the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage has shown that these compounds possess a broad spectrum of antibacterial activity, highlighting the potential for the development of new antibacterial drugs (Bhoi et al., 2015).
Therapeutic Effects
Anilidoquinoline derivatives, such as 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, have been investigated for their therapeutic efficacy in treating diseases like Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects, offering insights into their potential as therapeutic agents (Ghosh et al., 2008).
Eigenschaften
IUPAC Name |
2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O3/c1-4-19-6-8-20(9-7-19)27(33)24-15-31(25-12-10-21(29)14-23(25)28(24)34)16-26(32)30-22-11-5-17(2)18(3)13-22/h5-15H,4,16H2,1-3H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYQVMQKCWAMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(3,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2692072.png)
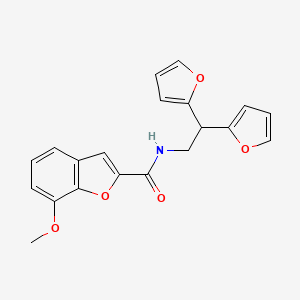
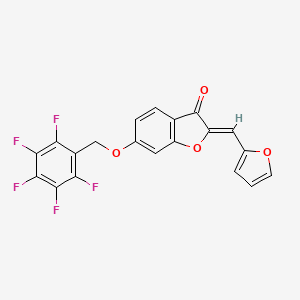
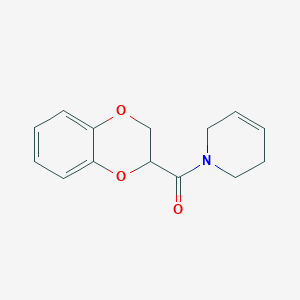
![9-(3,5-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2692077.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]ethyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2692078.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2692080.png)
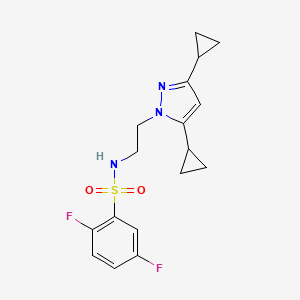
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-thienyl)propanenitrile](/img/structure/B2692087.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2692089.png)
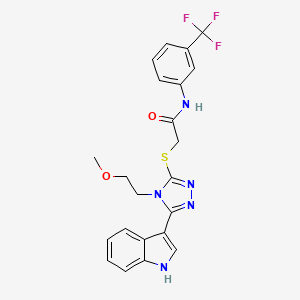
![[2-Methyl-1-oxo-1-[(4-thiophen-3-ylthiophen-2-yl)methylamino]propan-2-yl] acetate](/img/structure/B2692091.png)
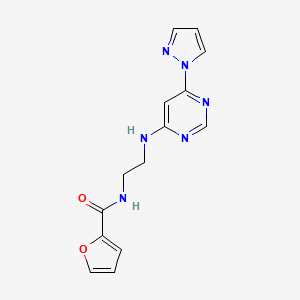
![diethyl 5-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2692095.png)